N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

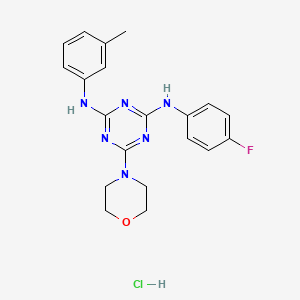

N2-(4-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative featuring a 1,3,5-triazine core substituted with a 4-fluorophenyl group at the N2 position, a morpholino moiety at position 6, and an m-tolyl (meta-methylphenyl) group at the N4 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTAQHVAVLPDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique chemical structure, characterized by the inclusion of a morpholino group and various aromatic substituents, has led to significant interest in its biological activities. This article explores the compound's biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The compound's structure enhances its lipophilicity due to the presence of fluorophenyl and toluidine groups, which may influence its pharmacokinetics and bioactivity. The chemical formula is represented as follows:

- Molecular Formula : C16H19ClF2N6

- Molecular Weight : 368.82 g/mol

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The compound has been shown to inhibit specific signaling pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in treating various pathophysiological conditions.

Antiproliferative Effects

A study evaluated the antiproliferative activity of a series of compounds related to this compound against several cancer cell lines. The findings are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB231 | 0.06 | High |

| Other Related Compounds | MCF-10A | >10 | Low |

The compound demonstrated a significant inhibitory effect on the triple-negative breast cancer cell line MDA-MB231 while showing minimal effects on non-cancerous MCF-10A cells. This selectivity is crucial for developing targeted cancer therapies.

In Vivo Studies

In vivo studies involving male F344 rats indicated that dietary administration of related triazine compounds resulted in a significant reduction in aberrant crypt foci (ACF) induced by azoxymethane (AOM). This suggests potential chemopreventive properties against colorectal cancer:

- Study Design : Rats received AOM injections followed by a diet containing test compounds.

- Results : Significant reduction in ACF frequency associated with suppression of proliferation biomarkers was observed .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed through structure-activity relationship studies. Key findings include:

- Electron-Donating Groups : The presence of electron-donating groups in the para position of the phenyl ring enhances antiproliferative activity.

- Substituent Positioning : The positioning of substituents significantly affects the compound's efficacy; meta-substituted phenyl rings showed better tolerance for variations compared to para-substituted ones .

Case Study 1: Breast Cancer Treatment

In a series of experiments targeting breast cancer cell lines, this compound was found to be particularly effective against hormone-independent MDA-MB231 cells. The compound's mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study 2: Colorectal Cancer Prevention

Another study focused on the preventive effects of related triazines against AOM-induced colonic aberrant crypt foci in rats. Results indicated that these compounds could significantly suppress tumorigenesis markers, suggesting an avenue for potential therapeutic development in colorectal cancer prevention .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride

This analog replaces the 4-fluorophenyl group with a 3-fluorophenyl substituent.

N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride

The ethoxy group introduces steric bulk and electron-donating properties, which may decrease reactivity toward electrophilic targets compared to the fluoro-substituted compound .

N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine

This compound () substitutes the m-tolyl group with a 4-chlorophenyl moiety and adds a 4-methoxyphenyl group. The chloro substituent increases lipophilicity, while the methoxy group enhances solubility, resulting in a distinct pharmacokinetic profile .

Analogues with Modified Heterocyclic Substituents

6-(Pyrrolidin-1-yl) Derivatives

Compounds such as N2-(4-Fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride replace the morpholino group with pyrrolidine. The five-membered pyrrolidine ring lacks the oxygen atoms present in morpholino, reducing hydrogen-bonding capacity and altering solubility .

6-((4-Fluorophenyl)thio) Derivatives

N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine () substitutes morpholino with a thioether group.

Pharmacologically Relevant Triazine Derivatives

Atrazine and Simazine

These agrochemical triazines () feature chloro and alkylamino substituents. For example, 6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine (atrazine) lacks aromatic substituents, highlighting the target compound’s specificity for pharmaceutical over pesticidal applications .

Polyimide Precursors

3-Chloro-N-phenyl-phthalimide () shares a triazine-like core but is tailored for polymer synthesis rather than bioactivity, underscoring the structural versatility of triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.